molecular formula C8H14N8O6S3 B1147225 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt CAS No. 146692-40-2

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt

Cat. No.: B1147225
CAS No.: 146692-40-2
M. Wt: 414.43
InChI Key: CPMIQTKEFQJCPM-UHFFFAOYSA-N
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Description

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is notable for its unique structure, which includes amino, hydroxy, and mercapto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4,5-triaminopyrimidine.

    Reaction with Sulfur Sources:

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.

    Formation of Hemisulfate Salt: The final step involves the formation of the hemisulfate salt by reacting the compound with sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the amino groups.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Amines: Resulting from the reduction of the amino groups.

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its unique structure allows it to participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-2-mercaptopyrimidine: Similar structure but lacks the hydroxy group.

    2,4-Diamino-6-hydroxy-5-mercaptopyrimidine: Similar functional groups but different positions on the pyrimidine ring.

Uniqueness

4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4OS.H2O4S/c2*5-1-2(6)7-4(9)8-3(1)10;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMIQTKEFQJCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=S)N)N.C1(=C(NC(=O)NC1=S)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718721
Record name Sulfuric acid--5,6-diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117043-64-8
Record name Sulfuric acid--5,6-diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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